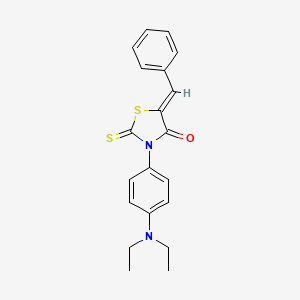

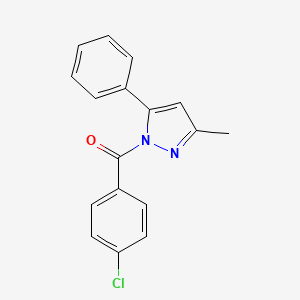

(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, a compound with a diethylamino phenyl group was prepared from bis(4-(diethylamino)phenyl)methanone .

Scientific Research Applications

Optoelectronic Devices

This compound has been investigated for its potential use in optoelectronic devices . The study focused on the theoretical and experimental physical characteristics of the compound, including potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors . The compound exhibits a normal dispersion behavior in the visible region, making it suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes .

Organic Light Emitting Diodes (OLEDs)

The compound has been studied for its application in Organic Light Emitting Diodes (OLEDs) . These materials have a wide application in electrical, electronic, optical, optoelectronic and photonic technology due to its crystal structure, optoelectronic properties, panel displays and lighting applications, easy conductivity control, good environmental stability, corresponding to the visible spectrum, its energy gap of 2.5 eV and low cost manufacturing in large quantities .

Organic Field Effect Transistors (OFETs)

The charge transport properties of the compound have been studied for its application in Organic Field Effect Transistors (OFETs) . The study demonstrated the charge transport properties of the compound in the frequency and temperature range of 0.1 Hz–1 MHz and 253–333 K, respectively using impedance spectroscopy . The compound showed p-type behavior with charge carrier mobility of 5.14×10 −4 cm 2 /Vs, 2.36 Vs, the threshold voltage of 33.61 V, and 2.19×10 3 On/Off .

Electrochemical Energy Storage (EES) Technology

The compound has been researched for use in advanced electronic applications like OLEDs, OFETs, and Electrochemical Energy Storage (EES) technology . The compound’s properties like low-cost fabrication, lighter weight, and flexibility make it suitable for these applications .

Fluorescence Switching

The compound has strong proton capture capability, allowing for reversible fluorescence switching in acidic and basic solutions .

Synthesis and Molecular Structure

The compound has been synthesized and its molecular structure has been studied . The studies have investigated the correlation between the strength of the H-bond and the delocalization of the system of conjugated double bonds .

Future Directions

properties

IUPAC Name |

(5Z)-5-benzylidene-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-3-21(4-2)16-10-12-17(13-11-16)22-19(23)18(25-20(22)24)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b18-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMIPSTWPVADKO-JXAWBTAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2668316.png)

![N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2668319.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2668322.png)

![1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2668333.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2668335.png)

![8-[(4-Chlorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2668336.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B2668338.png)